N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
Description
This compound features a benzothiazole core substituted at the 2-position with a 3-hydroxyphenyl group and a sulfonamide-linked 4-((3-methylpiperidin-1-yl)sulfonyl)benzamide moiety. The hydroxyl group at the 3-position of the phenyl ring and the 3-methylpiperidinyl sulfonyl substituent are critical for its stereoelectronic profile and solubility .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S2/c1-17-5-4-14-29(16-17)35(32,33)20-11-8-18(9-12-20)25(31)27-19-10-13-21(23(30)15-19)26-28-22-6-2-3-7-24(22)34-26/h2-3,6-13,15,17,30H,4-5,14,16H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZMMPKDKAPQJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and neurodegenerative diseases. This article reviews its biochemical properties, cellular effects, mechanisms of action, and relevant case studies.
1. Chemical Structure and Properties
The compound features several significant structural components:
- Benzothiazole moiety : Known for its role in various biological activities, including antimicrobial and anticancer properties.
- Hydroxyphenyl group : This functional group is often associated with antioxidant activity.
- Sulfonamide linkage : Sulfonamides are known to exhibit various pharmacological effects, including antibacterial and anti-inflammatory properties.
2.1 Synthesis
The synthesis typically involves the coupling of substituted benzothiazoles with hydroxyphenyl and piperidine derivatives under specific reaction conditions. The synthetic route includes:
- Formation of the benzothiazole core through cyclization.
- Electrophilic substitution to introduce the hydroxyphenyl group.
- Sulfonamide formation via reaction with piperidine derivatives.
The compound's solubility, stability, and reactivity are critical for its biological activity. Studies indicate that variations in solvent polarity can influence the excited state intramolecular proton transfer (ESIPT) reactions, which are essential for its activity.
3.1 Anticancer Activity
Research has demonstrated that derivatives of benzothiazole exhibit significant anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, compounds similar to this compound have been shown to induce apoptosis and inhibit tumor growth in vitro and in vivo models .
3.2 Neuroprotective Effects
The compound's potential as an acetylcholinesterase (AChE) inhibitor positions it as a candidate for treating Alzheimer's disease. In vitro assays have shown that related compounds can significantly inhibit AChE activity, suggesting a mechanism for enhancing cognitive function by increasing acetylcholine levels in the brain .
The mechanism of action involves multiple pathways:
- Enzyme Inhibition : The compound binds to active sites of enzymes such as AChE, thereby inhibiting their activity and altering biochemical pathways related to neurotransmission and cell growth.
- Gene Expression Modulation : It may influence gene expression related to apoptosis and cell cycle regulation, contributing to its anticancer effects .
5.1 In Vitro Studies
A study on a series of benzothiazole derivatives demonstrated that certain modifications enhanced their AChE inhibitory activity significantly (IC50 values as low as 2.7 µM). This highlights the importance of structural optimization in developing effective neuroprotective agents .
5.2 Animal Models
In vivo studies using murine models have shown that compounds similar to this compound can reduce tumor size significantly compared to control groups, indicating strong anticancer potential .
6.
This compound is a promising compound with diverse biological activities, particularly in cancer therapy and neuroprotection. Ongoing research into its mechanisms and potential therapeutic applications continues to reveal its significance in medicinal chemistry.
Tables
| Property | Value |
|---|---|
| Molecular Formula | C22H22N2O4S |
| Solubility | Variable based on solvent |
| IC50 (AChE Inhibition) | ~2.7 µM |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonamide Linkages
Compound A : N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide ()
- Key Differences :
- Replaces the 3-hydroxyphenyl group with a 3-ethyl-6-methylbenzothiazole substituent.
- The piperidine sulfonyl group is substituted at the 4-methyl position (vs. 3-methyl in the target compound).
- Impact: The ethyl and methyl groups on the benzothiazole may enhance lipophilicity (logP) compared to the hydroxylated phenyl group in the target compound.
Compound B : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (, Compounds [7–9])
- Key Differences :
- Replaces the benzothiazole core with a 1,2,4-triazole ring.
- Contains a 2,4-difluorophenyl group instead of the 3-hydroxyphenyl substituent.
- Impact :
- The triazole-thione tautomerism (evidenced by IR spectra at 1247–1255 cm⁻¹ for C=S and absence of S-H bands) suggests distinct hydrogen-bonding capabilities compared to the stable benzothiazole-hydroxyphenyl system in the target compound.
- Fluorine substituents may improve metabolic stability but reduce solubility compared to the hydroxyl group .
Sulfonamide-Benzamide Hybrids
Compound C : N-{[5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide (, A0071016)
- Key Differences :
- Incorporates a pyrazol-thiophene-triazole scaffold instead of benzothiazole.
- Uses a phenylethyl group and a thiophene moiety, diverging from the target’s piperidinyl sulfonyl and hydroxylated phenyl groups.
- Impact :
Physicochemical and Spectral Comparisons
Table 1: Key Spectral and Structural Data
Research Findings and Implications
- Stability and Reactivity : The target compound’s benzothiazole-hydroxyphenyl system avoids tautomeric equilibria seen in triazole-thiones (e.g., Compound B), enhancing stability for in vivo applications .
- Solubility : The 3-hydroxyphenyl group likely improves aqueous solubility over fluorinated or alkylated analogues (e.g., Compound A and B), critical for bioavailability.
- Stereoelectronic Effects : The 3-methylpiperidinyl sulfonyl group may offer a better balance of steric bulk and electron-withdrawing capacity compared to 4-methylpiperidinyl (Compound A) or phenylsulfonyl (Compound B) groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
